molecular formula C15H14FNO4S B2783116 2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate CAS No. 1018054-91-5

2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate

Cat. No.: B2783116
CAS No.: 1018054-91-5
M. Wt: 323.34
InChI Key: AORUGRGBNYZKIO-UHFFFAOYSA-N
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Description

2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate is a sulfonate ester derivative characterized by a phenyl ring substituted with an acetylamino group at the 2-position and a benzenesulfonate moiety bearing a fluorine atom at the 4-position and a methyl group at the 3-position. This compound belongs to a class of sulfonate esters, which are widely studied for their roles as intermediates in pharmaceutical synthesis and agrochemical development due to their stability and reactivity in substitution reactions.

Properties

IUPAC Name

(2-acetamidophenyl) 4-fluoro-3-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-10-9-12(7-8-13(10)16)22(19,20)21-15-6-4-3-5-14(15)17-11(2)18/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORUGRGBNYZKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate typically involves the following steps:

    Sulfonation: The addition of the 4-fluoro-3-methylbenzenesulfonate group.

The reaction conditions for these steps often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product. For example, the acetylation step may require acetic anhydride and a base such as pyridine, while the sulfonation step may involve the use of sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate, enabling comparative analysis of their properties and applications:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Primary Application
This compound C₁₅H₁₄FNO₄S 2-acetylamino, 4-fluoro-3-methyl 323.34 Pharmaceutical intermediate (hypothesized)
3-(Acetylamino)phenyl 4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)benzenesulfonate C₂₀H₁₄ClF₃N₂O₅S 3-acetylamino, pyridinyloxy, trifluoromethyl 486.85 Agrochemical research (herbicide precursor)
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate C₁₃H₁₄N₄O₆S Triazine ring, methoxy, methyl 370.34 Herbicide (metsulfuron-methyl)
(R)-Benzyl 2-amino-3-(4-fluorophenyl)propanoate 4-methylbenzenesulfonate C₂₃H₂₃FNO₄S Benzyl ester, 4-fluorophenyl 428.50 Pharmaceutical intermediate (chiral synthesis)

Key Comparative Findings

  • Electronic Effects: The fluorine atom in this compound enhances electrophilicity at the sulfonate group compared to non-fluorinated analogues like 2-Aminoanilinium 4-methylbenzenesulfonate . This increases reactivity in nucleophilic substitution reactions, a trait shared with the trifluoromethyl-substituted pyridinyloxy compound in .
  • Steric Hindrance : The 3-methyl group in the target compound introduces steric hindrance, reducing reaction rates in bulkier environments compared to the smaller methoxy group in metsulfuron-methyl .
  • Biological Activity: Unlike herbicidal sulfonylureas (e.g., metsulfuron-methyl ), the target compound lacks a triazine ring, suggesting divergent biological targets. Its acetylamino group aligns more closely with pharmaceutical intermediates like the benzyl ester in , which are used in chiral drug synthesis.
  • Thermal Stability : Sulfonate esters with aromatic substituents (e.g., 4-methylbenzenesulfonate derivatives ) exhibit higher thermal stability than aliphatic analogues, a property critical for industrial applications.

Biological Activity

2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate, also known by its CAS number 1018054-91-5, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. Understanding its biological activity can provide insights into its applications in medicinal chemistry and therapeutic development.

Chemical Structure and Properties

The compound features a sulfonate group, which is known for enhancing solubility and bioavailability, alongside an acetylamino moiety that may influence its interaction with biological targets. The presence of fluorine in the structure often contributes to increased metabolic stability and altered pharmacokinetic properties.

Antimicrobial Activity

Research indicates that sulfonate derivatives possess antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for anti-inflammatory properties. The acetylamino group may enhance the ability of the compound to inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.

Cytotoxicity and Apoptosis

Studies on related compounds indicate that they may induce apoptosis in cancer cells. The mechanism often involves the activation of caspases or disruption of mitochondrial membrane potential. Further research is necessary to elucidate whether this compound exhibits similar cytotoxic effects.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialEffective against bacteria
Anti-inflammatoryInhibition of cytokines
CytotoxicityInduces apoptosis

Case Studies

  • Antimicrobial Study : A study conducted on a series of sulfonamide derivatives revealed that modifications at the aromatic ring significantly enhanced antibacterial activity against Gram-positive bacteria. Although not specifically on our compound, these findings suggest a promising pathway for further exploration of this compound.
  • Anti-inflammatory Research : A recent investigation into related phenolic compounds demonstrated their ability to reduce inflammation markers in vitro. This research supports the hypothesis that similar modifications in the structure can yield compounds with significant anti-inflammatory properties.
  • Cytotoxicity Assessment : In vitro assays on structurally related compounds showed selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a potential therapeutic window for further development.

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